

JND4135: A New Frontier in TRK Inhibition, Overcoming Next-Generation Resistance

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Compound of Interest

Compound Name: JND4135

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GUANGZHOU, China – **JND4135**, a novel Type II pan-TRK inhibitor, demonstrates significant promise in overcoming resistance to current first and next-generation TRK inhibitors. Preclinical data reveal its potent activity against wild-type TRK proteins and, crucially, against a range of mutations that confer resistance to existing therapies, including the challenging xDFG mutations. This positions **JND4135** as a potentially critical therapeutic option for cancer patients who have developed resistance to available treatments.

This guide provides a comprehensive comparison of **JND4135** with next-generation TRK inhibitors, including selitrectinib and repotrectinib, supported by experimental data.

JND4135: Superior Potency Against Resistance Mutations

JND4135 distinguishes itself by maintaining potent inhibitory activity against TRK kinases harboring solvent front, gatekeeper, and particularly, the difficult-to-treat xDFG mutations. First-generation TRK inhibitors, larotrectinib and entrectinib, are highly effective against TRK fusion-positive cancers but are susceptible to acquired resistance through these mutations.[1] While next-generation inhibitors like selitrectinib and repotrectinib were designed to address solvent front and gatekeeper mutations, their efficacy against xDFG mutations can be limited.[2]

JND4135, as a Type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase, a mechanism that appears to be more effective against the conformational changes induced by xDFG mutations.^{[1][3]}

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro inhibitory activity of **JND4135** compared to first and next-generation TRK inhibitors against wild-type and mutated TRK kinases.

Table 1: Kinase Inhibitory Activity (IC₅₀, nM)

Target	JND4135	Entrectinib	Larotrectinib	Selitrectinib	Repotrectinib
TRKA (WT)	2.79 ± 1.17	2.25 ± 0.58	3.20 ± 0.50	2.59 ± 0.44	1.85 ± 0.41
TRKB (WT)	3.19 ± 1.76	2.89 ± 1.44	5.22 ± 1.87	3.58 ± 1.40	2.85 ± 1.82
TRKC (WT)	3.01 ± 0.43	2.26 ± 0.41	2.82 ± 1.22	1.87 ± 0.54	1.75 ± 0.25
TRKA G595R (Solvent Front)	9.4	>609	>101	26.2	29.4
TRKA F589L (Gatekeeper)	37.3	-	>145	-	-
TRKA G667C (xDFG)	0.83 ± 0.06	40.35 ± 5.27	1196 ± 41.07	287.3 ± 17.96	52.21 ± 9.59

Data sourced from Wang J, et al. Molecules. 2022.^[3]

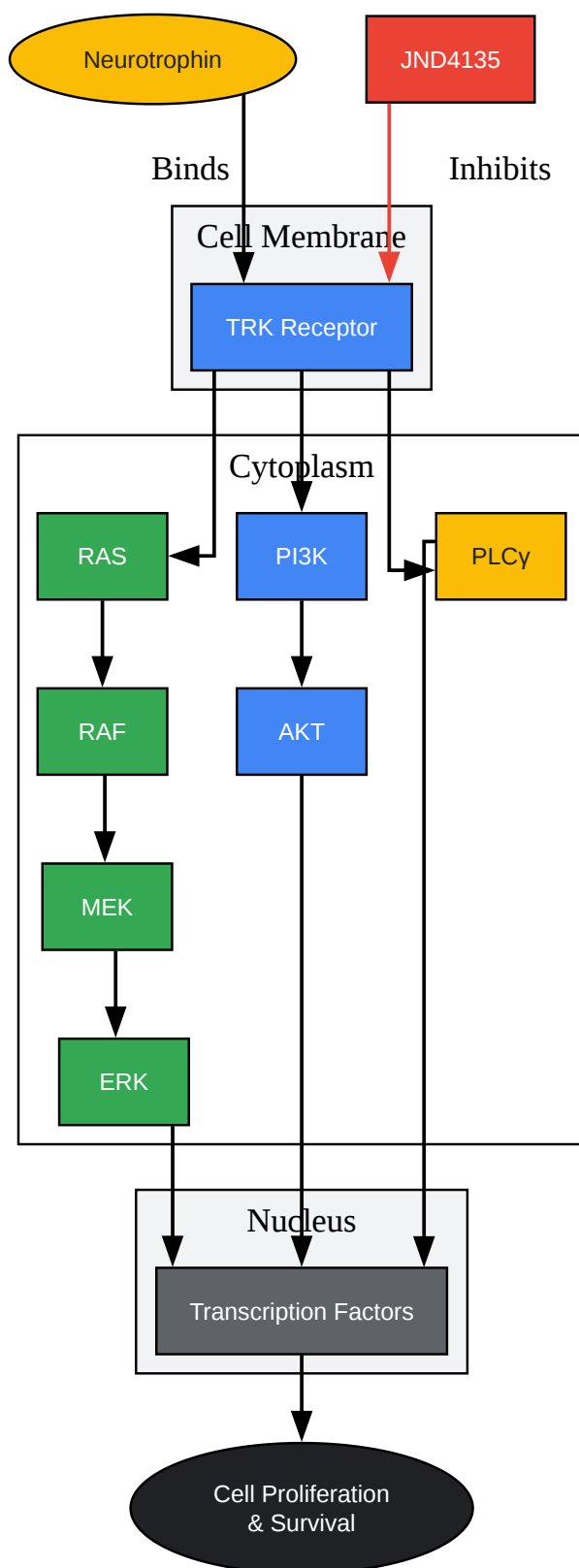
Table 2: Cellular Antiproliferative Activity in Ba/F3 Cells (IC₅₀, nM)

Cell Line	JND4135	Entrectinib	Larotrectinib	Selitrectinib	Repotrectinib
Ba/F3-CD74-TRKA-WT	1.4 ± 0.2	-	-	-	-
Ba/F3-CD74-TRKA-G595R	18.7 ± 2.9	>101	>609	26.2	29.4
Ba/F3-CD74-TRKA-G667C	1.3 ± 0.7	>101	>609	>26.2	>29.4

Data sourced from Wang J, et al. Molecules. 2022.[3][4]

Signaling Pathway Inhibition

JND4135 effectively suppresses the TRK signaling pathway, which is crucial for cell proliferation and survival. Upon binding to the TRK receptor, neurotrophins trigger a signaling cascade involving key downstream effectors like PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK. **JND4135**'s inhibition of TRK phosphorylation blocks these downstream signals, leading to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.



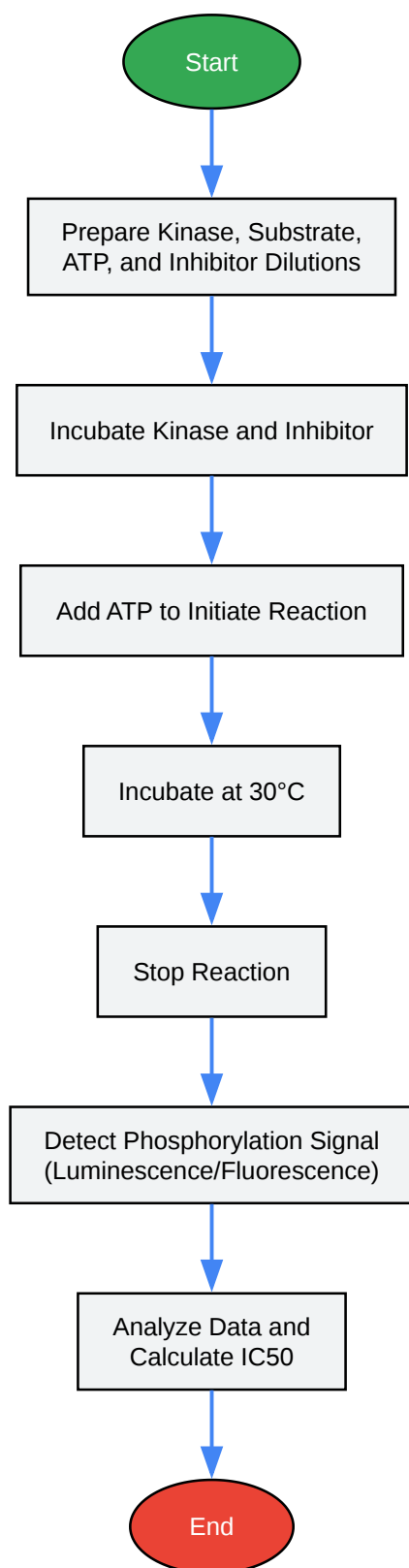
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TRK Signaling Pathway and Inhibition by **JND4135**.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **JND4135** and other TRK inhibitors was determined using a standard in vitro kinase assay. Recombinant human TRK kinase domains (wild-type and mutants) were incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate. The kinase reaction was allowed to proceed for a specified time at 30°C. The amount of phosphorylated substrate was then quantified using a luminescence-based or fluorescence-based method. The IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression.



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Workflow for In Vitro Kinase Inhibition Assay.

Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various TRK fusion proteins (wild-type and mutants). These engineered cells can proliferate in the absence of IL-3, driven by the constitutively active TRK signaling. The cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. The IC50 values, representing the concentration of inhibitor required to inhibit cell proliferation by 50%, were determined from the dose-response curves.

In Vivo Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with Ba/F3 cells stably expressing the CD74-TRKA-G667C fusion protein. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. **JND4135** was administered via intraperitoneal injection at specified doses. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis, such as western blotting, to assess the in vivo target engagement and downstream signaling inhibition.[5][6]

Conclusion

JND4135 demonstrates a superior profile compared to existing next-generation TRK inhibitors, particularly in its potent inhibition of the clinically significant xDFG resistance mutations.[3] These preclinical findings strongly support the continued development of **JND4135** as a valuable therapeutic agent for TRK fusion-positive cancers, offering a new line of defense against acquired resistance. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.

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